molecular formula C9H12ClN3O B14772985 4-(2-Chloropyrimidin-4-yl)-3-methylmorpholine

4-(2-Chloropyrimidin-4-yl)-3-methylmorpholine

Cat. No.: B14772985
M. Wt: 213.66 g/mol
InChI Key: NOKWPLSCENSNSZ-UHFFFAOYSA-N
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Description

4-(2-Chloropyrimidin-4-yl)-3-methylmorpholine is a heterocyclic compound that contains both pyrimidine and morpholine rings. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of a chlorine atom at the 2-position of the pyrimidine ring and a methyl group on the morpholine ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyrimidin-4-yl)-3-methylmorpholine typically involves the reaction of 2,4-dichloropyrimidine with 3-methylmorpholine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like sodium bicarbonate (NaHCO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyrimidin-4-yl)-3-methylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(2-Chloropyrimidin-4-yl)-3-methylmorpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Chloropyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloropyrimidin-4-yl)-3-methylmorpholine is unique due to its specific substitution pattern and the presence of both pyrimidine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

4-(2-chloropyrimidin-4-yl)-3-methylmorpholine

InChI

InChI=1S/C9H12ClN3O/c1-7-6-14-5-4-13(7)8-2-3-11-9(10)12-8/h2-3,7H,4-6H2,1H3

InChI Key

NOKWPLSCENSNSZ-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=NC(=NC=C2)Cl

Origin of Product

United States

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